molecular formula C24H21N3O2 B2746637 2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide CAS No. 898436-91-4

2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide

Cat. No.: B2746637
CAS No.: 898436-91-4
M. Wt: 383.451
InChI Key: NJSWBKKKGXBNGX-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide is a complex organic compound with the molecular formula C24H21N3O2 and a molecular weight of 383.451 g/mol. This compound belongs to the indolizine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylphenylamine with benzoyl chloride to form an intermediate, which is then cyclized with an appropriate reagent to yield the indolizine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of target proteins, inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibitory activity against Bcr-Abl and histone deacetylase.

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity

Uniqueness

2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide is unique due to its specific indolizine core structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .

Properties

IUPAC Name

2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-2-16-10-6-7-13-18(16)26-24(29)20-19-14-8-9-15-27(19)22(21(20)25)23(28)17-11-4-3-5-12-17/h3-15H,2,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSWBKKKGXBNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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